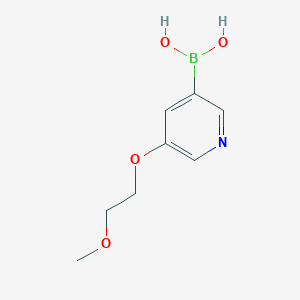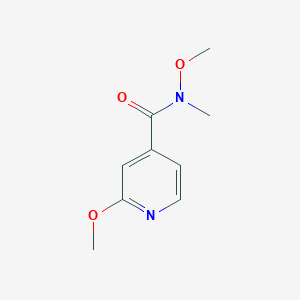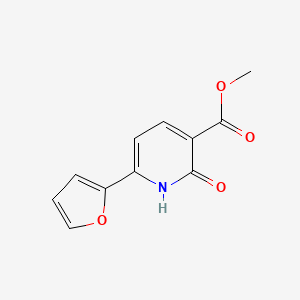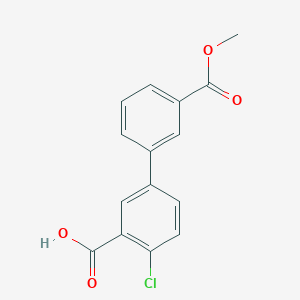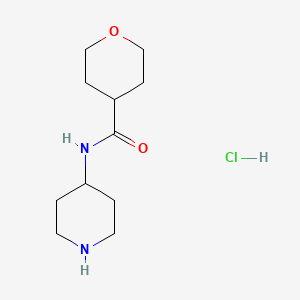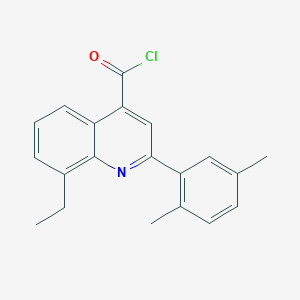
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties. The description may also include its uses, sources, and role in biological systems if applicable .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as reaction conditions, reagents, and catalysts can affect the course of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Cyclopalladated Compounds Reactivity :
- The study by Pereira et al. (1989) explored the reactivity of cyclopalladated compounds, including the reaction of α-trimethylsilyl-8-methylquinoline with palladium acetate and subsequent reactions. This research provides insight into the chemical behavior of related quinoline compounds in organometallic contexts (Pereira, Pfeffer, & Rotteveel, 1989).
Stereochemistry in Cyclometalation :
- Holcomb et al. (1996) investigated the stereochemistry of cyclometalation of 8-ethylquinoline by Pd(II) salts. This study is significant for understanding the chiral properties and stereochemical outcomes in reactions involving quinoline derivatives (Holcomb, Nakanishi, & Flood, 1996).
Synthesis of Tetrahydroisoquinolines and Isoquinolinones :
- Campbell et al. (1996) described the synthesis of tetrahydroisoquinolines and isoquinolinones using 2-(2-lithiophenyl)ethyl chloride, highlighting methods for creating complex heterocyclic structures that are important in medicinal chemistry (Campbell, Greenwood, Hendi, Hendi, Nguyen, & Wolfe, 1996).
Cobalt Catalysts with gem-Dimethyl-Substituted bis(imino)dihydroquinolines :
- Zhang et al. (2019) conducted a study on cobalt catalysts supported by gem-dimethyl-substituted bis(imino)dihydroquinolines. These catalysts exhibited high activities for ethylene polymerization, indicating potential applications in polymer chemistry (Zhang, Huang, Solan, Zhang, Hu, Hao, & Sun, 2019).
Conformational Analyses of Derivatives :
- Nitek et al. (2020) reported the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. This research contributes to the understanding of molecular conformations in different environments, which is crucial for drug design and material sciences (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Photophysical Studies of Platinum(II) Complexes :
- Díez et al. (2010) explored the structural and luminescence properties of mixed chloro-isocyanide cyclometalated platinum(II) complexes. Such studies are fundamental for developing materials with specific photophysical properties, useful in areas like optoelectronics and sensing (Díez, Forniés, Larraz, Lalinde, López, Martín, Moreno, & Sicilia, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGROJQZEGJRERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




